L-Alanyl-L-seryl-L-seryl-L-prolyl-L-lysyl-L-valyl-L-alanyl-L-tyrosyl-L-histidine
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Overview
Description
L-Alanyl-L-seryl-L-seryl-L-prolyl-L-lysyl-L-valyl-L-alanyl-L-tyrosyl-L-histidine is a peptide composed of nine amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-seryl-L-seryl-L-prolyl-L-lysyl-L-valyl-L-alanyl-L-tyrosyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-seryl-L-seryl-L-prolyl-L-lysyl-L-valyl-L-alanyl-L-tyrosyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Alanyl-L-seryl-L-seryl-L-prolyl-L-lysyl-L-valyl-L-alanyl-L-tyrosyl-L-histidine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Alanyl-L-seryl-L-seryl-L-prolyl-L-lysyl-L-valyl-L-alanyl-L-tyrosyl-L-histidine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another peptide with different amino acid composition and properties.
L-Tyrosyl-L-glutamine: Contains tyrosine and glutamine, offering different reactivity and applications.
Uniqueness
L-Alanyl-L-seryl-L-seryl-L-prolyl-L-lysyl-L-valyl-L-alanyl-L-tyrosyl-L-histidine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Properties
CAS No. |
654652-92-3 |
---|---|
Molecular Formula |
C43H66N12O13 |
Molecular Weight |
959.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C43H66N12O13/c1-22(2)34(41(65)48-24(4)36(60)50-29(16-25-10-12-27(58)13-11-25)38(62)51-30(43(67)68)17-26-18-46-21-47-26)54-37(61)28(8-5-6-14-44)49-40(64)33-9-7-15-55(33)42(66)32(20-57)53-39(63)31(19-56)52-35(59)23(3)45/h10-13,18,21-24,28-34,56-58H,5-9,14-17,19-20,44-45H2,1-4H3,(H,46,47)(H,48,65)(H,49,64)(H,50,60)(H,51,62)(H,52,59)(H,53,63)(H,54,61)(H,67,68)/t23-,24-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
OIFIQBYPVHHDKK-SCWDJOBISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)N |
Origin of Product |
United States |
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